N-苄基-L-Z-异亮氨酰胺

描述

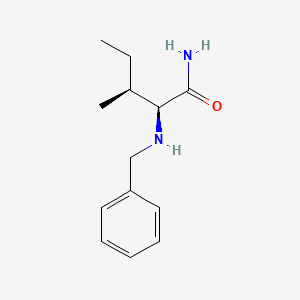

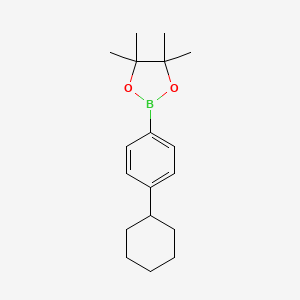

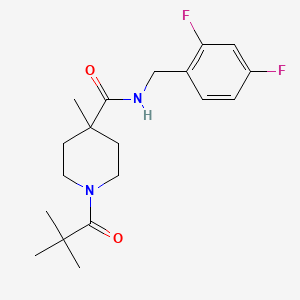

N-Benzyl L-Z-isoleucinamide is a chemical compound with the CAS Number: 134015-91-1 . Its IUPAC name is benzyl 1-[(benzylamino)carbonyl]-2-methylbutylcarbamate . The molecular weight of this compound is 354.45 .

Molecular Structure Analysis

The InChI code for N-Benzyl L-Z-isoleucinamide is 1S/C21H26N2O3/c1-3-16(2)19(20(24)22-14-17-10-6-4-7-11-17)23-21(25)26-15-18-12-8-5-9-13-18/h4-13,16,19H,3,14-15H2,1-2H3,(H,22,24)(H,23,25) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

N-Benzyl L-Z-isoleucinamide has a molecular weight of 354.45 . It should be stored at a temperature between 28 C .科学研究应用

药物合成

N-苄基-L-Z-异亮氨酰胺: 在活性药物成分的合成中起着至关重要的作用。它的结构对于生产N-苄基环状叔胺至关重要,而N-苄基环状叔胺是许多药物的基本成分。 例如,中根瘤菌亚胺还原酶的理性工程已被用于改进这些胺的合成,这些胺是合成多奈哌齐和三甲基嗪等药物的关键 。这种酶工程学的进步显着提高了N-苄基环状叔胺的转化率和选择性,从而促进了更有效的药物合成。

抗氧化和抗炎研究

该化合物因其抗氧化和抗炎特性而受到研究。 研究表明,N-苄基-L-Z-异亮氨酰胺的衍生物可以抑制大豆脂氧合酶(LOX),这种酶催化脂质中多不饱和脂肪酸的氧化,并参与炎症反应 。调节LOX活性的能力使该化合物成为开发新型抗炎药物的宝贵工具。

酶工程

在酶工程领域,N-苄基-L-Z-异亮氨酰胺衍生物已被用作底物来增强特定酶的活性。 例如,中根瘤菌亚胺还原酶已经被改造以提高其在转化N-苄基吡咯烷和N-苄基哌啶方面的效率,从而提高了N-苄基环状叔胺的产量 。这项研究不仅改善了现有的酶促过程,而且为工业应用中其他酶的合理设计提供了见解。

生物催化

生物催化研究得益于N-苄基-L-Z-异亮氨酰胺的使用,因为它作为合成复杂胺的前体。 该化合物的衍生物已用于全细胞生物催化,其中工程细胞用于以更自然、更可持续的方式生产化学品 。这种方法有可能取代传统的化学合成方法,这些方法通常需要苛刻的条件和有毒化学物质。

作用机制

N-Benzyl L-Z-isoleucinamide is a substrate for many enzymes, and its action is dependent on the enzyme that it is acting on. For example, N-Benzyl L-Z-isoleucinamide has been found to be a substrate for the enzyme carboxylesterase, which is involved in the metabolism of drugs. N-Benzyl L-Z-isoleucinamide has also been found to be a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs and xenobiotics.

Biochemical and Physiological Effects

N-Benzyl L-Z-isoleucinamide has been found to have a wide range of biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme carboxylesterase, which is involved in the metabolism of drugs. It has also been found to be a potent inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and xenobiotics. In addition, N-Benzyl L-Z-isoleucinamide has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects.

实验室实验的优点和局限性

N-Benzyl L-Z-isoleucinamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. It can also be used in a wide range of experiments, including biochemical and physiological studies. However, there are some limitations to its use in laboratory experiments. For example, N-Benzyl L-Z-isoleucinamide is not very soluble in water, which can make it difficult to use in certain experiments. In addition, N-Benzyl L-Z-isoleucinamide is not very stable in the presence of light, which can limit its use in certain experiments.

未来方向

There are many possible future directions for N-Benzyl L-Z-isoleucinamide. One potential direction is the development of new drugs and drug delivery systems that utilize N-Benzyl L-Z-isoleucinamide as a substrate. Another potential direction is the use of N-Benzyl L-Z-isoleucinamide in the study of enzyme mechanisms, protein structure and function, and drug metabolism. Finally, N-Benzyl L-Z-isoleucinamide could be used to develop new catalysts and enzymes for use in organic synthesis.

安全和危害

The safety data sheet for N-Benzyl L-Z-isoleucinamide suggests that personal protective equipment/face protection should be worn when handling this compound . It should not come into contact with the eyes, skin, or clothing, and ingestion or inhalation should be avoided . Dust formation should also be avoided .

属性

IUPAC Name |

(2S,3S)-2-(benzylamino)-3-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-3-10(2)12(13(14)16)15-9-11-7-5-4-6-8-11/h4-8,10,12,15H,3,9H2,1-2H3,(H2,14,16)/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYZJGDYBJUCHLU-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1463842.png)

![2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1463865.png)